molecular formula C6H6BrNO B021163 (6-Bromopyridin-2-yl)methanol CAS No. 33674-96-3

(6-Bromopyridin-2-yl)methanol

Katalognummer: B021163
CAS-Nummer: 33674-96-3
Molekulargewicht: 188.02 g/mol
InChI-Schlüssel: XDDGKNRSCDEWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H6BrNO It is a derivative of pyridine, featuring a bromine atom at the sixth position and a hydroxymethyl group at the second position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (6-Bromopyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of 2-pyridinemethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the sixth position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (6-Bromopyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (6-Bromopyridin-2-yl)carboxaldehyde or (6-Bromopyridin-2-yl)carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (6-Bromopyridin-2-yl)methane using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield (6-Methoxypyridin-2-yl)methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed:

    Oxidation: (6-Bromopyridin-2-yl)carboxaldehyde, (6-Bromopyridin-2-yl)carboxylic acid.

    Reduction: (6-Bromopyridin-2-yl)methane.

    Substitution: (6-Methoxypyridin-2-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(6-Bromopyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into this compound and its derivatives focuses on their potential therapeutic applications. Studies may explore their efficacy as drug candidates or as intermediates in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Wirkmechanismus

The mechanism of action of (6-Bromopyridin-2-yl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    (6-Chloropyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluoropyridin-2-yl)methanol: Similar structure but with a fluorine atom instead of bromine.

    (6-Iodopyridin-2-yl)methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness: (6-Bromopyridin-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that may not be achievable with other halogenated derivatives.

Biologische Aktivität

(6-Bromopyridin-2-yl)methanol, with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol, is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bromine atom at the 6-position of a pyridine ring and a hydroxymethyl group (-CH₂OH) at the 2-position, which contribute to its unique properties and applications in medicinal chemistry.

Structural Characteristics

The structural configuration of this compound allows for various interactions with biological targets, making it a promising candidate for drug development. The presence of both aromatic (pyridine and phenyl) groups and a hydroxyl group enhances its ability to participate in hydrogen bonding and pi-pi stacking interactions, which are crucial for biological activity and supramolecular chemistry.

PropertyValue
Molecular FormulaC₆H₆BrNO
Molecular Weight188.02 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point288.7 ± 25.0 °C
Melting Point34-39 °C
Flash Point128.4 ± 23.2 °C

Pharmacological Potential

Research indicates that derivatives of this compound are being investigated for their pharmacological properties, particularly in the synthesis of alkaloids such as Bedaquiline, which is used in anti-tuberculosis treatments. The compound's structural features allow it to interact with various enzymes and receptors, making it suitable for further exploration in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have shown that compounds related to this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the compound may play a role in developing new antimicrobial agents .
  • Antiproliferative Effects : Research has also explored the antiproliferative effects of this compound derivatives on cancer cell lines. For instance, modifications to the compound have led to significant reductions in cell viability in Hela and A549 cancer cell lines, indicating potential anticancer activity .
  • Mechanism of Action : While specific mechanisms of action remain largely undocumented, studies suggest that the compound may interact with key biological pathways involved in disease processes, warranting further investigation into its pharmacodynamics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(4-(dimethylamino)phenyl)(pyridin-2-yl)methanolDimethylamino group on phenylEnhanced solubility and potential bioactivity
(6-Bromo-pyridin-2-yl)methanolLacks phenyl groupSimpler structure; less versatile
4-BromoanilineAniline derivative without pyridineDifferent reactivity patterns; lacks chirality
2-AminopyridineAmino group instead of hydroxymethylDifferent functional properties and reactivity

This comparison highlights how the unique placement of the bromine atom and hydroxymethyl group in this compound contributes to its distinct properties and potential applications.

Eigenschaften

IUPAC Name

(6-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGKNRSCDEWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393238
Record name (6-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33674-96-3
Record name (6-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromopyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

n-BuLi (2.5M, 20.0 mL, 50.0 mmol) in tetrahydrofuran (40 mL) was cooled to −78° C. 2,6-Dibromopyridine (11.85 g, 50.0 mmol) in 70 mL tetrahydrofuran was added dropwise while keeping the internal temperature of the reaction below −70° C. The resulting dark green solution stirred for 15 min at this temperature upon which N,N-dimethylformamide (6.0 mL, 78 mmol) was added over a period of 30 seconds. The reaction stirred at −78° C. for 15 min and methanol (50 mL) and acetic acid (3.2 mL) were added. Sodium borohydride (1.89 g, 50.0 mmol) was added last. The reaction was allowed to warm to room temperature. The solution was carefully quenched with sat. ammonium chloride and then extracted with ethyl acetate (2 times). The organic layers were combined and washed with brine, dried over sodium sulfate, filtered, and concentrated. Flash chromatography (25% ethyl acetate/hexanes) gave 2.57 g (27% yield) of the alcohol as a pale yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.85 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
1.89 g
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
27%

Synthesis routes and methods II

Procedure details

The ester from Step 2 was dissolved in THF (1.2 L), the solution cooled to 0° C., and under a N2 atmosphere, there was slowly added LiAlH4 (20 g) over 1 h. After a further 30 min., the mixture was quenched carefully with sat'd aqueous NH4Cl (250 mL). The granular salts were filtered off, washed with EtOAc, and the filtrate was dried over MgSO4, and evaporated to afford the title alcohol (85 g) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 6-bromopyridine-2-carbaldehyde (10.00 g, 53.76 mmol) in MeOH (120 mL) was treated with sodium borohydride (2.04 g, 53.76 mmol), stirred for 1 h and partitioned between EtOAc and water. The organic phase was separated and the aqueous re-extracted with ethyl acetate. The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give the title compound (9.76 g, 97%) as a pale-yellow liquid; LC-MS retention time 1.52 min, (M+H)+ 188 and 190.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods V

Procedure details

Add n-butyl lithium (16.2 mL, 2.5 M in hexanes, 40.5 mmol) dropwise to a solution of 2,6-dibromopyridine (8.00 g, 33.8 mmol) in tetrahydrofuran (100 mL) at −78° C. Stir 30 minutes then add dimethylformamide (12.3 g, 169 mmol) via syringe. Allow solution to warm to ambient temperature then pour it into a solution of sodium borohydride (17.85 g, 338 mmol) in ethanol (50 mL) at −10° C. After 10 minutes, remove the cooling bath. After 1 hour at ambient temperature, add water and 1N hydrochloric acid (gas evolution), then add saturated sodium bicarbonate solution until the mixture is neutralized. Extract the aqueous phase with ethyl acetate, dry over sodium sulfate, filter and concentrate under reduced pressure. Dissolve the residue in diethyl ether and add an excess of hydrogen chloride (2N in diethyl ether). Decant the organic phase and add saturated sodium bicarbonate solution to the residue. Extract with ethyl acetate (3×), dry over sodium sulfate, filter and concentrate under reduced pressure to afford the title compound as a brown oil (2.73 g, 14.5 mmol): MS (m/z): 189 (M+1).
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
17.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromopyridin-2-yl)methanol
Reactant of Route 2
(6-Bromopyridin-2-yl)methanol
Reactant of Route 3
(6-Bromopyridin-2-yl)methanol
Reactant of Route 4
(6-Bromopyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Bromopyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Bromopyridin-2-yl)methanol
Customer
Q & A

Q1: How does (6-bromopyridin-2-yl)methanol interact with T. cruzi Histidyl-tRNA synthetase?

A: The research paper focuses on elucidating the crystal structure of T. cruzi Histidyl-tRNA synthetase bound to this compound. [] This structural information provides crucial insights into the specific interactions between the compound and the enzyme's active site. Understanding these interactions is essential for understanding the compound's potential as an inhibitor of T. cruzi Histidyl-tRNA synthetase, a promising drug target for Chagas disease.

Q2: Why is inhibiting T. cruzi Histidyl-tRNA synthetase considered a potential therapeutic strategy for Chagas disease?

A: T. cruzi Histidyl-tRNA synthetase is an enzyme essential for protein synthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease. [] Inhibiting this enzyme can disrupt protein synthesis in the parasite, ultimately leading to its death. Therefore, compounds like this compound that can bind to and inhibit T. cruzi Histidyl-tRNA synthetase hold promise as potential treatments for Chagas disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.